4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
Description
This compound features a phthalazin-1(2H)-one core substituted with a 4-bromophenyl-1,2,4-oxadiazole moiety at position 4 and a 4-ethoxyphenyl group at position 2.
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-2-31-18-13-11-17(12-14-18)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-32-23)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPPXVFYQIZPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of phthalazinone derivatives often involves various methods, including conventional heating and ultrasonic irradiation. The latter has been shown to enhance reaction rates and yields significantly . The structure of the compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Key findings include:
Anticancer Activity
Research indicates that compounds with a phthalazinone core exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The mechanisms include:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases.
- Apoptosis Induction : Compounds elevate the expression of pro-apoptotic markers such as p53 and caspase 3 while down-regulating anti-apoptotic proteins like cdk1 .
The proposed mechanisms for the anticancer effects include:
- Inhibition of MAPK Pathway : Compounds have been noted to reduce MAPK signaling, which is crucial for cell growth and survival.
- Topoisomerase II Inhibition : Some derivatives inhibit Topoisomerase II, an enzyme essential for DNA replication and repair .
Case Studies
Several case studies highlight the efficacy of phthalazinone derivatives in cancer treatment:
- Study on HepG2 and MCF-7 Cells : A study demonstrated that specific derivatives exhibited selective cytotoxicity against HepG2 and MCF-7 cells while sparing normal fibroblasts (WI-38), indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational studies have supported experimental findings by predicting strong binding affinities of these compounds to target proteins involved in cancer progression .
Comparative Table of Biological Activities
| Compound Name | Anticancer Activity | Mechanism |
|---|---|---|
| This compound | Significant against HepG2 & MCF-7 | MAPK & Topo II inhibition |
| 5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(N-phenylamino)-1,3,4-oxadiazole | Moderate against similar lines | Cell cycle arrest & apoptosis induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxadiazole and Aromatic Rings
The following table compares key structural and physicochemical properties of the target compound with analogs:
*Calculated based on molecular formula.
†Estimated using analogous substituent contributions.
‡Predicted via computational tools.
Key Observations
Bromine Position : The target compound’s 4-bromophenyl group (vs. 2-bromophenyl in ) enhances electronic effects for receptor binding, as para-substitution often improves dipole interactions in aromatic systems.
Ethoxy vs.
Core Modifications: Replacing phthalazinone with pyrazolo-triazinone (as in ) alters hydrogen-bonding capacity and steric fit, redirecting activity toward kinases rather than ion channels.
TRP Channel Modulation
Compounds with 1,2,4-oxadiazole and phthalazinone motifs (e.g., ’s TRPA1/TRPV1 antagonists) show that bromine and ethoxy groups enhance target affinity. For example:
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via condensation of nitriles with hydroxylamine derivatives under acidic conditions .
- Step 2: Construction of the phthalazinone core using phthalic anhydride and hydrazine derivatives, followed by coupling with the oxadiazole intermediate .
- Step 3: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key intermediates include the oxadiazole precursor and the functionalized phthalazinone scaffold.
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- 1H/13C NMR: To confirm substituent positions and assess purity .
- X-ray crystallography: Resolves bond angles and torsional strain in the phthalazinone core (e.g., as demonstrated for related compounds in ) .
- High-resolution mass spectrometry (HR-MS): Validates molecular weight and isotopic patterns for bromine-containing derivatives .
Q. How can researchers design initial biological activity screening for this compound?
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values as a benchmark .
- Enzyme inhibition studies: Target kinases or carbonic anhydrases due to structural similarity to triazole/oxadiazole inhibitors .
- Solubility optimization: Use DMSO or PEG-based vehicles to enhance bioavailability in cellular models .
Advanced Research Questions
Q. What strategies can improve reaction yields during oxadiazole-phthalazinone coupling?
- Catalyst screening: Test Pd(PPh3)4 or CuI for cross-coupling efficiency .
- Solvent optimization: Compare DMF (polar aprotic) vs. toluene (non-polar) to favor cyclization .
- Temperature control: Maintain 80–100°C to minimize side reactions during condensation .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess activity trends .
- Core modification: Synthesize analogs with pyridazinone or quinazolinone cores instead of phthalazinone to evaluate scaffold specificity .
- Bioisosteric replacement: Substitute the oxadiazole with 1,2,3-triazole to compare pharmacokinetic properties .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling: Corrogate electronic parameters (Hammett σ) with IC50 data to identify critical substituents .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation: Re-test conflicting results using standardized protocols (e.g., CellTiter-Glo vs. MTT) .
- Metabolic stability checks: Assess compound degradation in cell culture media via LC-MS to rule out false negatives .
- Orthogonal assays: Confirm enzyme inhibition using fluorescence polarization alongside radiometric assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
